2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a trifluoromethyl group, a thiadiazole ring, and a piperazine moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using 4-methylpiperazine as a nucleophile.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling Step: The final step involves coupling the thiadiazole intermediate with the trifluoromethyl-substituted phenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, sulfonates, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings.
Scientific Research Applications
2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring and trifluoromethyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-methylphenyl)acetamide
- 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide
- 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide
Uniqueness
The presence of the trifluoromethyl group in 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5OS2/c1-23-6-8-24(9-7-23)14-21-22-15(27-14)26-10-13(25)20-12-5-3-2-4-11(12)16(17,18)19/h2-5H,6-10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIOLVQTLJSWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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